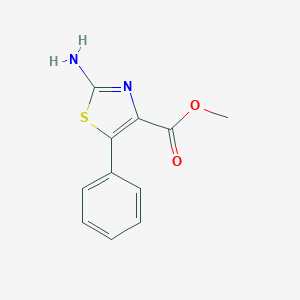

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNMSTRVGQEASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349820 | |

| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115174-39-5, 80625-18-9 | |

| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a validated synthetic protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of research in drug development. This compound is a key analogue in this class, offering a versatile template for further chemical modification and investigation of its therapeutic potential. This guide focuses on a practical and accessible synthetic route to this valuable compound.

Synthetic Pathway

The synthesis of this compound is achieved via a Hantzsch-type thiazole synthesis. This classical and reliable method involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific synthesis, the key precursors are a phenyl-substituted α-oxoester and thiourea. A common approach involves an in-situ generation of the α-halocarbonyl intermediate.

A well-established method for the synthesis of 2-aminothiazole-4-carboxylate analogues involves a Darzens-type reaction followed by condensation with thiourea. Specifically, the reaction of an appropriate aldehyde with methyl dichloroacetate can generate an α-chloro glycidic ester and a β-chloro α-oxoester mixture, which then reacts with thiourea to yield the desired 2-aminothiazole derivative.

Experimental Protocol

The following protocol is based on a general procedure for the synthesis of 2-aminothiazole-4-carboxylate analogues.

Materials:

-

Benzaldehyde

-

Methyl dichloroacetate

-

Thiourea

-

Methanol

-

Diethyl ether

-

Sodium methoxide (optional, for base-catalyzed reaction)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Preparation of the α-chloro ester intermediate: In a suitable reaction vessel, benzaldehyde is reacted with methyl dichloroacetate. This reaction can be initiated with a base, such as sodium methoxide in methanol. The reaction mixture is typically stirred at room temperature.

-

Extraction of the intermediate: Following the initial reaction, the resulting mixture, containing the α-chloro glycidic ester and β-chloro α-oxoester, is extracted with diethyl ether.

-

Cyclization with Thiourea: The ethereal extract containing the intermediate is directly added to a solution of thiourea dissolved in methanol.

-

Reaction Completion and Work-up: The reaction mixture is stirred, often with heating, to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield this compound as a pale yellow powder.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 20.4% | [1] |

| Physical State | Pale yellow powder | [1] |

| Melting Point | 218–221 °C | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂S | |

| Molecular Weight | 234.28 g/mol |

Spectroscopic Data

The structural confirmation of the synthesized this compound is based on the following spectroscopic data.[1]

Table 1: ¹H NMR Spectroscopic Data (270 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 3.65 | s | 3H | -OCH₃ |

| 7.25 | s | 2H | -NH₂ |

| 7.29–7.39 | m | 5H | Phenyl-H |

Table 2: ¹³C NMR Spectroscopic Data (270 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 128.35 | Phenyl-C |

| 128.68 | Phenyl-C |

| 129.88 | Phenyl-C |

| 131.65 | Thiazole-C5 |

| 131.98 | Phenyl-C (ipso) |

| 137.54 | Thiazole-C4 |

| 164.19 | Thiazole-C2 |

| 166.13 | C=O (ester) |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks/Values | Interpretation |

| IR (ν_max, cm⁻¹) | 3411 | N-H stretch (amine) |

| 1696 | C=O stretch (conjugated ester) | |

| MS (FAB/NOBA) | m/z 235.0545 [M+H]⁺ | Corresponds to the calculated exact mass of 235.0541 |

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The provided experimental protocol, along with the comprehensive quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward nature of the Hantzsch-type synthesis makes this compound readily accessible for further derivatization and biological evaluation, paving the way for the discovery of new therapeutic agents.

References

physicochemical properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, a heterocyclic compound belonging to the important 2-aminothiazole class. This scaffold is a key building block in medicinal chemistry, with derivatives showing promise in treating allergies, hypertension, inflammation, and various infections.[1] This guide details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role within the broader context of drug discovery.

Physicochemical Properties

This compound is a pale yellow powder.[2] Its core structure consists of a phenyl group and a methyl carboxylate group attached to a 2-aminothiazole ring. The compound's key identifiers include CAS Number 80625-18-9.[3][4]

Core Physicochemical Data

The fundamental physicochemical properties of the compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [3][5] |

| Molecular Weight | 234.274 g/mol | [3] |

| Exact Mass | 234.046295 Da | [3] |

| Melting Point | 218–221°C / 223°C | [2][3][4] |

| Boiling Point | 442.5 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 221.4 ± 25.4 °C | [3] |

| Refractive Index | 1.632 | [3] |

| Polar Surface Area (PSA) | 94.18 Ų | [3] |

| LogP (XLogP3) | 1.82 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses.[2]

| Spectrum Type | Details |

| ¹H NMR | (270 MHz, DMSO-d₆) δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)[2] |

| ¹³C NMR | (270 MHz, DMSO-d₆) δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13[2] |

| Infrared (IR) | υₘₐₓ (cm⁻¹) 3411 (NH stretch, amine), 1696 (C=O stretch, conjugated ester)[2] |

| Mass Spec (MS) | FAB/NOBA-MS calculated for C₁₁H₁₁N₂O₂S (M+H) 235.0541, found 235.0545[2] |

Experimental Protocols

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[6] This involves the reaction of an α-haloketone with a thiourea or thioamide.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for producing 2-aminothiazole-4-carboxylate derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. echemi.com [echemi.com]

- 4. This compound, CasNo.80625-18-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Role of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Key Intermediate in Neurological Drug Discovery

A comprehensive review of available scientific literature and patent filings reveals that Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate primarily serves as a crucial chemical intermediate in the synthesis of more complex pharmaceutical compounds, rather than possessing a well-defined mechanism of action of its own. While this precludes an in-depth analysis of its direct biological targets and signaling pathways, its role in the development of potent orexin receptor antagonists highlights its significance in the field of neuroscience and drug development.

This technical guide will elucidate the documented utility of this compound as a foundational molecule, detail its application in the synthesis of orexin receptor antagonists, and briefly touch upon the therapeutic implications of targeting the orexin system.

A Versatile Building Block in Pharmaceutical Synthesis

This compound is a heterocyclic compound belonging to the thiazole family. Its chemical structure makes it a valuable precursor in organic synthesis, particularly for creating more elaborate molecules with potential therapeutic properties. The primary documented application of this compound is as a starting material in the multi-step synthesis of novel orexin receptor antagonists.

Role in the Synthesis of Orexin Receptor Antagonists

Patents filed by pharmaceutical companies detail the use of this compound in the preparation of substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives. These resulting compounds have been identified as potent antagonists of orexin receptors, specifically the OX1 receptor (OX1R).

The synthesis process, as outlined in these patents, typically involves the chemical modification of this compound to build a more complex molecular architecture capable of binding to and inhibiting the activity of orexin receptors.

The Orexin System: A Therapeutic Target

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a critical role in regulating various physiological functions, including:

-

Sleep and Wakefulness: The orexin system is a key promoter of wakefulness.

-

Appetite and Feeding Behavior: Orexins are involved in the regulation of food intake.

-

Reward and Motivation: This system is implicated in addictive behaviors.

Antagonism of orexin receptors has emerged as a promising therapeutic strategy for a range of disorders. By blocking the action of orexins, these antagonist compounds can modulate the activity of the orexin system, offering potential treatments for conditions such as insomnia, anxiety disorders, and substance use disorders.

Future Directions

While the direct biological activity of this compound remains uncharacterized, its importance as a synthetic intermediate is firmly established. Future research could explore whether this core thiazole structure possesses any intrinsic pharmacological properties. However, based on current knowledge, its primary value lies in its utility as a foundational element for the creation of next-generation therapeutics targeting complex neurological pathways. The logical workflow for its utilization in drug discovery is depicted below.

The Rising Therapeutic Potential of Novel Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, continues to be a cornerstone in the development of new therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the quantitative biological data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Novel Thiazole Derivatives

Recent research has highlighted the significant potential of thiazole derivatives as anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. A key mechanism of action for some of these novel compounds is the dual inhibition of the Phosphatidylinositol-3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical for cancer cell growth and survival.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected novel thiazole compounds from recent studies.

| Compound ID | Cancer Cell Line/Enzyme | Activity Metric | Value (µM) | Reference |

| 3b | PI3Kα | IC₅₀ | 0.086 ± 0.005 | [1][2] |

| mTOR | IC₅₀ | 0.221 ± 0.014 | [1][2] | |

| 5b | MCF-7 (Breast Cancer) | IC₅₀ | 0.48 ± 0.03 | [3] |

| A549 (Lung Cancer) | IC₅₀ | 0.97 ± 0.13 | [3] | |

| 4c | MCF-7 (Breast Cancer) | IC₅₀ | 2.57 ± 0.16 | [4] |

| HepG2 (Liver Cancer) | IC₅₀ | 7.26 ± 0.44 | [4] | |

| VEGFR-2 | IC₅₀ | 0.15 | [4] | |

| Compound 8 | MCF-7 (Breast Cancer) | IC₅₀ | 3.36 µg/ml | [5] |

| Compound 7a | MCF-7 (Breast Cancer) | IC₅₀ | 4.75 µg/ml | [5] |

| Compound 7b | MCF-7 (Breast Cancer) | IC₅₀ | 6.09 µg/ml | [5] |

| 4i | SaOS-2 (Osteosarcoma) | IC₅₀ | 0.190 ± 0.045 µg/mL | [6] |

| 4d | SaOS-2 (Osteosarcoma) | IC₅₀ | 0.212 ± 0.006 µg/mL | [6] |

| 4b | SaOS-2 (Osteosarcoma) | IC₅₀ | 0.214 ± 0.009 µg/mL | [6] |

Antimicrobial Activity of Novel Thiazole Derivatives

Thiazole-based compounds have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected novel thiazole compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Shigella dysenteriae | 125 | [7] |

| Proteus mirabilis | 1000 | [7] | |

| Listeria monocytogenes | 1000 | [7] | |

| Compound 13 | Gram-positive/negative bacteria | 50-75 | [8] |

| Compound 14 | Gram-positive/negative bacteria | 50-75 | [8] |

| Compound 11 | S. aureus, E. coli, A. niger | 150-200 | [8] |

| Compound 12 | S. aureus, E. coli, A. niger | 125-150 | [8] |

| Compound 3a | E. coli | 4.88 | [9] |

| S. aureus | 4.88 | [9] | |

| Compound 8a | E. coli | 9.77 | [9] |

Anti-inflammatory Activity of Novel Thiazole Derivatives

Several novel thiazole derivatives have demonstrated significant anti-inflammatory properties.[10][11] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, certain thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[12] Some compounds may also act as specific inhibitors of cyclooxygenase-2 (COX-2).[13]

Experimental Protocols

Synthesis and Biological Evaluation Workflow

The general workflow for the discovery and evaluation of novel thiazole compounds is depicted below. This process typically begins with the chemical synthesis of the derivatives, followed by a series of in vitro biological assays to determine their activity and mechanism of action.

Caption: General workflow for synthesis and biological evaluation.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14][15][16][17][18]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the thiazole compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (typically 16-20 hours for bacteria).[20][23]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]

Signaling Pathway Inhibition: PI3K/AKT/mTOR Pathway

A significant number of novel anticancer thiazole derivatives have been found to target the PI3K/AKT/mTOR signaling pathway.[24][25] This pathway is crucial for regulating cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[2][24] The inhibition of both PI3K and mTOR by thiazole compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benthamscience.com [benthamscience.com]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 25. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

The 2-Aminothiazole-4-Carboxylate Scaffold: A Comprehensive Technical Guide for Drug Discovery

The 2-aminothiazole-4-carboxylate core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive review of this scaffold for researchers, scientists, and drug development professionals. It covers synthetic methodologies, diverse biological applications with a focus on quantitative data, and detailed experimental protocols.

Synthetic Strategies

The synthesis of the 2-aminothiazole-4-carboxylate scaffold and its derivatives is primarily achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea or its derivative with an α-halocarbonyl compound. Variations of this method allow for the introduction of diverse substituents at the 2-, 4-, and 5-positions of the thiazole ring, enabling the exploration of a broad chemical space.

A general synthetic scheme involves the reaction of a substituted thiourea with an ethyl bromopyruvate derivative to yield the ethyl 2-aminothiazole-4-carboxylate core. Further modifications can be made to the 2-amino group and the 4-carboxylate moiety to generate a library of analogues. For instance, the 2-amino group can be acylated or reacted with isothiocyanates, while the ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[1][2][3]

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][4] This section summarizes the key findings and presents the quantitative data in structured tables for comparative analysis.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, such as the kinase inhibitor dasatinib.[5][6] Numerous studies have explored derivatives of the 2-aminothiazole-4-carboxylate core for their potential as novel anticancer agents. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases and tubulin polymerization.[5][7]

| Compound | Cell Line | Activity Type | Value | Reference |

| 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | IC50 | 0.8 µM | [2][3] |

| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative | RPMI-8226 (Leukemia) | GI50 | 0.08 µM | [5] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the development of new antimicrobial agents. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the discovery of novel antibacterial and antitubercular drugs.[8][9] Notably, certain derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][9]

| Compound | Organism | Activity Type | Value | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) | [8] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH (enzyme) | IC50 | 0.95 ± 0.05 µg/mL | [8] |

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[6][10][11] Derivatives of 2-aminothiazole-4-carboxylate have been investigated as inhibitors of various kinases, including Src family kinases and cyclin-dependent kinases (CDKs).[3][6]

| Compound | Target Kinase | Activity Type | Value | Reference |

| Dasatinib (BMS-354825) | Pan-Src | IC50 | Nanomolar to subnanomolar | [6] |

| 2-acetamido-thiazolylthio acetic ester derivative | CDK2 | IC50 | 1-10 nM | [11] |

Other Biological Activities

Beyond the activities mentioned above, derivatives of this scaffold have also been explored as metallo-β-lactamase inhibitors, demonstrating potential in combating antibiotic resistance.[12] Additionally, they have been investigated for their anti-inflammatory and neuroprotective properties.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 2-aminothiazole-4-carboxylate derivatives, as cited in the literature.

General Synthesis of Ethyl 2-Aminothiazole-4-carboxylate Derivatives

A common synthetic route to ethyl 2-aminothiazole-4-carboxylate derivatives is as follows:

-

Step 1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate. To a solution of thiourea in ethanol, ethyl bromopyruvate is added dropwise with stirring. The reaction mixture is then refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to afford the ethyl 2-aminothiazole-4-carboxylate.[1]

-

Step 2: N-functionalization. The 2-amino group can be further modified. For example, to synthesize N-acyl derivatives, the product from Step 1 is reacted with an appropriate acyl chloride or anhydride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane or THF.[2]

-

Step 3: Saponification (optional). To obtain the corresponding carboxylic acid, the ethyl ester from Step 1 or 2 can be hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF.[4]

In Vitro Anticancer Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds against various cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[3]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: The assay is typically performed in a multi-well plate. Each reaction well contains the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate.

-

ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced during the kinase reaction into ATP.

-

Luminescence Measurement: Finally, a luciferase/luciferin reagent is added, which generates a luminescent signal proportional to the amount of ADP produced. The luminescence is measured using a luminometer.

-

Data Analysis: The inhibitory activity of the compound is determined by comparing the signal from the wells containing the test compound to the signals from control wells (with and without the kinase). The IC50 value is calculated from the dose-response curve.[6]

Visualizations

The following diagrams illustrate key concepts related to the 2-aminothiazole-4-carboxylate scaffold.

Caption: Synthetic pathways to 2-aminothiazole-4-carboxylate derivatives.

Caption: Drug discovery workflow utilizing the scaffold.

Caption: Mechanism of action for kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Thiazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in drug discovery, leading to the development of a multitude of clinically significant therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of thiazole derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several synthetic routes. The Hantzsch synthesis remains the most prominent and versatile method, while the Gabriel and Cook-Heilbron syntheses offer alternative pathways to specific thiazole derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a classic and widely employed method for the preparation of thiazole rings.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] A common variation utilizes thiourea to produce 2-aminothiazole derivatives.[2]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [2]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with deionized water.

-

Allow the product to air dry on a watch glass.

Gabriel Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylamino-ketone with phosphorus pentasulfide.

Experimental Protocol: Gabriel Synthesis of 2,5-Dimethylthiazole

Materials:

-

N-(2-oxopropyl)acetamide

-

Phosphorus pentasulfide (P₄S₁₀)

-

Inert solvent (e.g., toluene or xylene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine N-(2-oxopropyl)acetamide and an equimolar amount of phosphorus pentasulfide in an inert solvent.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a method for producing 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[3][4]

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole [4]

Materials:

-

Aminoacetonitrile

-

Carbon disulfide (CS₂)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve aminoacetonitrile in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the stirred solution.

-

Allow the reaction mixture to stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization.

Biological Activities of Thiazole Derivatives

Thiazole derivatives have been extensively investigated for a wide array of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

Thiazole-containing compounds have emerged as potent anticancer agents, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines.[5][6][7][8][9] The mechanism of action often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |

| 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |

| 2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |

| Arylidene-hydrazinyl-thiazoles (Compound 2a) | MDA-MB-231 (Breast) | 1.5 ± 0.2 | Cisplatin | 10.1 ± 1.1 | [6] |

| Arylidene-hydrazinyl-thiazoles (Compound 2e) | HeLa (Cervical) | 0.9 ± 0.1 | Oxaliplatin | 1.2 ± 0.2 | [6] |

| Methyl salicylate based thiazoles (Compound 3j) | T47D (Breast) | 0.51 ± 0.15 | Reference Inhibitor | 3.23 ± 0.85 | [7] |

| 2,4-disubstituted-1,3-thiazoles (Compound 8) | MCF-7 (Breast) | 3.36 ± 0.06 | Staurosporine | 5.25 | [8] |

| Aryl thiazole (Compound 4d) | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [9] |

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents. Its derivatives have shown potent activity against a range of bacteria and fungi.[10][11][12][13][14][15][16][17][18]

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| Thiazole derivative (Compound 6) | Shigella dysenteriae | 125 | - | - | [10] |

| Thiazole derivative (Compound 6) | Proteus mirabilis | 1000 | - | - | [10] |

| Thiazole derivative (Compound 6) | Listeria monocytogenes | 1000 | - | - | [10] |

| Thiazoles containing imidazole and furan (Compound 3a) | Escherichia coli | 4.88 | Neomycin | >50 | [12] |

| Thiazoles containing imidazole and furan (Compound 3a) | Staphylococcus aureus | 4.88 | Neomycin | >50 | [12] |

| Heteroaryl(aryl) thiazoles (Compound 3) | Staphylococcus aureus | 230-700 | - | - | [14] |

| Thiazole derivative | Bacillus cereus | >4000 | Penicillin | 0.5 | [15] |

| Thiazole derivative | Escherichia coli | >4000 | Gentamicin | 1 | [15] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (Compound 43a) | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | - | [18] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (Compound 43a) | Escherichia coli | 16.1 (µM) | Norfloxacin | - | [18] |

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008–7.81 | Nystatin | - | [11] |

| Thiazoles containing imidazole and furan (Compound 6d) | Candida albicans | 156.25 | - | - | [12] |

| Heteroaryl(aryl) thiazoles (Compound 9) | Candida albicans | 60-230 | - | - | [13] |

| 2-hydrazinyl-4-phenyl-1,3-thiazoles (Compound 7a) | Candida albicans | 3.9 | Fluconazole | 15.62 | [16] |

| Heteroaryl(aryl) thiazoles (Compound 8) | Aspergillus niger | 80-230 | - | - | [17] |

Anti-inflammatory and Antioxidant Activities

Thiazole derivatives have also demonstrated significant potential as anti-inflammatory and antioxidant agents.[19][20][21][22][23][24][25][26][27][28]

| Derivative Class | Assay | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) | Citation |

| Pyrimidinone-linked thiazoles | - | - | - | - | [20] |

| Coumarin-thiazolidine-2,4-diones (Compound 3g) | - | 46.62 | - | - | [24] |

| Substituted phenyl thiazoles (Compound 3c) | Carrageenan-induced paw edema (% inhibition) | 65.34 (at 3h) | Nimesulide | 70.21 (at 3h) | [27] |

| 2-substituted-N-(benzo[d]thiazol-2-yl)acetamides (Compound 10) | Rat paw edema (% inhibition) | 84 (% of standard) | Indomethacin | - | [28] |

| Derivative Class | Assay | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation |

| Thiazole-carboxamides (LMH6) | DPPH Scavenging | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [19] |

| Thiazolyl-Catechols (Compound 3a) | DPPH Scavenging | - | Trolox | - | [21] |

| Biphenyl-3,5-dihydro-2H-thiazolopyrimidines | DPPH Scavenging | - | - | - | [22] |

| 4-thiomethyl functionalised 1,3-thiazoles (Compound 7e) | DPPH Scavenging | 191-417 | Ascorbic acid | 29 | [23] |

| Pyridyl-carbonyl thiazoles (Compound 3cf) | DPPH Scavenging | 28.10 (mM) | Ascorbic acid | 3 (mM) | [25] |

Signaling Pathways and Experimental Workflows

The biological effects of thiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows relevant to the study of these compounds.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thiazole derivative test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.

Protocol: DPPH Assay

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Thiazole derivative test compound

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the thiazole derivative and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiazole derivative test compound

-

Standard antimicrobial drug (positive control)

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the thiazole derivative and the positive control in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to the final desired concentration.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The synthetic methodologies, particularly the Hantzsch synthesis, provide robust and adaptable routes to a wide array of derivatives. The diverse and potent biological activities of these compounds, coupled with an increasing understanding of their mechanisms of action at the molecular level, underscore their continued importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of thiazole derivative research, offering a valuable resource for scientists and professionals dedicated to advancing novel drug therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jchemrev.com [jchemrev.com]

- 19. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. wjpmr.com [wjpmr.com]

- 28. researchgate.net [researchgate.net]

Structural Elucidation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document details the synthetic methodologies, spectroscopic characterization, and crystallographic analysis of this class of compounds.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often providing higher yields and shorter reaction times.[1]

A general synthetic pathway is outlined below:

Experimental Protocols

Conventional Synthesis Protocol: A mixture of the starting substituted ketone (e.g., methyl 2-halo-3-oxo-3-phenylpropanoate) (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M) is refluxed in a suitable solvent such as ethanol for 8-10 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, dried, and recrystallized from absolute ethanol to yield the pure product.[1]

Microwave-Assisted Synthesis Protocol: The substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are placed in a microwave-safe flask. The mixture is then subjected to microwave irradiation at a power of 170 W for 5-15 minutes.[1] After cooling, the reaction mixture is worked up as described in the conventional method. This green chemistry approach offers the advantages of higher yields and significantly reduced reaction times.[1]

Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals | Interpretation |

| FTIR (cm⁻¹) | ~3400-3300, ~1700, ~1620, ~1540 | N-H stretching (amino group), C=O stretching (ester), C=N stretching (thiazole ring), C=C stretching (phenyl and thiazole rings) |

| ¹H NMR (ppm) | 7.5-7.2 (m, 5H), 7.0 (s, 2H), 3.8 (s, 3H) | Aromatic protons (phenyl group), NH₂ protons (amino group), OCH₃ protons (methyl ester) |

| ¹³C NMR (ppm) | ~168, ~165, ~145, 130-128, ~115, ~52 | C=O (ester), C2 (amino-substituted carbon in thiazole), C5 (phenyl-substituted carbon in thiazole), Aromatic carbons (phenyl group), C4 (carboxylate-substituted carbon in thiazole), OCH₃ (methyl ester) |

| Mass Spec (m/z) | Calculated M+ | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and instrument used.

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While the crystal structure of the exact title compound is not available in the provided search results, data from similar structures, such as Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate and Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, can provide insights into the expected crystallographic parameters.[4][5] Thiazole derivatives often crystallize in monoclinic or triclinic systems.

Table 2: Representative Crystallographic Data for a Substituted Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.573(3) |

| b (Å) | 19.533(7) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 92.35(4) |

| γ (°) | 90 |

| Volume (ų) | 1845.2(10) |

| Z | 4 |

Data from a related compound: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate.[4]

Potential Biological Activity and Signaling Pathways

2-Aminothiazole derivatives are known to exhibit a wide array of pharmacological activities, with many acting as inhibitors of various protein kinases.[6][7] For instance, they have been investigated as potential c-Met kinase inhibitors for cancer therapy.[6] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Inhibition of this pathway can lead to the suppression of tumor growth.

The following diagram illustrates a simplified workflow for evaluating the biological activity of a synthesized 2-aminothiazole derivative.

A potential signaling pathway that could be targeted by this class of compounds is the c-Met pathway, which is often dysregulated in cancer.

Conclusion

This technical guide has summarized the key aspects of the structural elucidation of this compound. The synthesis is readily achievable through established methods, and its structure can be unequivocally confirmed using a combination of spectroscopic and crystallographic techniques. The 2-aminothiazole core is a promising scaffold for the development of novel therapeutic agents, and a thorough understanding of its structure and properties is essential for future drug design and optimization efforts.

References

- 1. asianpubs.org [asianpubs.org]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thiazole Derivatives: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making thiazole derivatives a fertile ground for drug discovery. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid researchers in their quest for novel therapeutics.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Thiazole-containing compounds have been successfully developed as potent inhibitors of several kinases.

Key Kinase Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in various cancers. Thiazole derivatives have shown potent inhibitory activity against these receptors, disrupting downstream signaling pathways involved in cell growth and angiogenesis.[1][2][3]

-

Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[4]

-

Other Kinases: Cyclin-dependent kinases (CDKs) and B-Raf are also important targets for anticancer drug development, and thiazole derivatives have shown inhibitory potential against these kinases as well.[5]

Quantitative Data: Kinase Inhibition by Thiazole Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Hydrazinyl-1,3-thiazole derivative 3b | PI3Kα | 0.086 ± 0.005 | [4] |

| mTOR | 0.221 ± 0.014 | [4] | |

| Imidazo[2,1-b]thiazole derivative 39 | EGFR | 0.153 | [3] |

| HER2 | 0.108 | [3] | |

| DHFR | 0.291 | [3] | |

| Imidazo[2,1-b]thiazole derivative 43 | EGFR | 0.122 | [3] |

| HER2 | 0.078 | [3] | |

| Thiazole derivative 4c | VEGFR-2 | 0.15 | [1] |

| 4-chlorophenylthiazole derivative | VEGFR-2 | 0.051 | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for assessing the inhibitory activity of a thiazole derivative against a target kinase is as follows:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄).

-

Enzyme: Dilute the recombinant target kinase to the desired concentration in the kinase buffer.

-

Substrate: Prepare the appropriate substrate for the kinase in the kinase buffer.

-

ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase.

-

Test Compound: Prepare a serial dilution of the thiazole derivative in DMSO, followed by further dilution in the kinase buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions or vehicle (DMSO) to a 96-well or 384-well plate.

-

Add the diluted enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

The amount of product formed is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway: PI3K/mTOR Inhibition by Thiazole Derivatives

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 3. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Properties of CAS Number 115174-39-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of the compound identified by CAS number 115174-39-5, chemically known as methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This molecule belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents. This document summarizes its physicochemical characteristics, synthesis, pharmacological activities, and toxicological profile, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₁₁H₁₀N₂O₂S. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115174-39-5 | N/A |

| Molecular Formula | C₁₁H₁₀N₂O₂S | [1] |

| Molecular Weight | 234.27 g/mol | [1] |

| Melting Point | 223-225 °C | [1] |

| Appearance | Pale yellow powder | [1] |

| ¹H NMR (270 MHz, DMSO-d₆) δ (ppm) | 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H) | [1] |

| ¹³C NMR (270 MHz, DMSO-d₆) δ (ppm) | 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13 | [1] |

| Mass Spectrometry (FAB/NOBA-MS) | Calculated for C₁₁H₁₁N₂O₂S (M+H)⁺: 235.0541, Found: 235.0545 | [1] |

Synthesis

The primary method for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis Workflow

The logical workflow for the Hantzsch synthesis of 2-aminothiazoles is depicted below.

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of Methyl 2-amino-5-phenylthiazole-4-carboxylate

The synthesis of the title compound has been reported as part of a broader study on 2-aminothiazole-4-carboxylate derivatives. The following is a general protocol adapted from the literature.

Materials:

-

Appropriate α-haloketone precursor

-

Thiourea

-

Solvent (e.g., ethanol)

Procedure:

-

The α-haloketone precursor is dissolved in a suitable solvent, such as ethanol.

-

An equimolar amount of thiourea is added to the solution.

-

The reaction mixture is heated to reflux and stirred for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure this compound.

Note: The specific α-haloketone precursor for this synthesis would be a methyl 2-halo-3-oxo-3-phenylpropanoate.

Pharmacological and Toxicological Profile

Pharmacological Activity

The primary reported biological activity of this compound is its action against Mycobacterium tuberculosis.

Antitubercular Activity: In a study identifying novel antitubercular agents, this compound was evaluated for its activity against the H37Rv strain of Mycobacterium tuberculosis. While some derivatives from the same 2-aminothiazole-4-carboxylate scaffold showed potent inhibitory activity, with MIC values as low as 0.06 µg/mL, the specific activity for this compound was part of a broader screening. The general class of 2-aminothiazole derivatives is considered a promising template for the development of new anti-tubercular drugs.[1]

Mechanism of Action: The broader class of 2-aminothiazole-4-carboxylate derivatives was investigated for their potential to inhibit the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the fatty acid synthesis pathway of M. tuberculosis. However, it was noted that the most potent antitubercular compounds within this series, including close analogs of the title compound, did not show significant activity against mtFabH, suggesting an alternative mechanism of action is responsible for their antimycobacterial effects.[1]

Toxicological Data

Limited specific toxicological data is available for CAS 115174-39-5. However, information on related 2-aminothiazole derivatives provides some insight into the potential toxicological profile.

Cytotoxicity: A study on a closely related analog, methyl 2-amino-5-benzylthiazole-4-carboxylate, showed no cytotoxicity against HS-27 cells at concentrations up to 100 µg/mL.[1] This suggests that the core scaffold may have a favorable initial safety profile.

General Safety and Handling: Safety data sheets for similar 2-aminothiazole compounds indicate that they may cause skin and eye irritation and may be harmful if swallowed or inhaled. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Signaling Pathways and Biological Interactions

While the specific signaling pathways modulated by this compound have not been elucidated, the broader 2-aminothiazole scaffold is known to interact with a variety of biological targets, leading to a range of pharmacological effects. The antitubercular activity of this compound suggests an interaction with a currently unidentified target within Mycobacterium tuberculosis.

The proposed, though ultimately unconfirmed for the most active compounds, interaction with mtFabH provides a hypothetical model for how this class of molecules could interfere with bacterial metabolic pathways.

Hypothetical Interaction with mtFabH

The following diagram illustrates the hypothetical binding mode of 2-aminothiazole-4-carboxylates within the active site of mtFabH, which involves key hydrogen bonding interactions.

Caption: Hypothetical binding of a 2-aminothiazole-4-carboxylate inhibitor in the mtFabH active site.

Conclusion

This compound (CAS 115174-39-5) is a member of the 2-aminothiazole class of compounds with reported antitubercular activity. While its precise mechanism of action remains to be fully elucidated, the 2-aminothiazole scaffold represents a promising starting point for the development of novel therapeutics. Further research is warranted to explore its full pharmacological potential, delineate its mechanism of action, and establish a comprehensive safety profile. This technical guide provides a foundational summary of the current knowledge on this compound to aid researchers and drug development professionals in their ongoing investigations.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "privileged structure." This designation stems from its presence in a variety of clinically approved drugs, such as the kinase inhibitor Dasatinib, and its ability to interact with a wide range of biological targets.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate serves as a key intermediate and a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[4][5]

Synthesis and Characterization

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. A common variation of this synthesis is a one-pot procedure that is efficient and simplifies the work-up process.[6]

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 218–221°C |

| ¹H NMR (270 MHz, DMSO-d₆) | δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H) |

| ¹³C NMR (270 MHz, DMSO-d₆) | δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13 |

| IR (νₘₐₓ, cm⁻¹) | 3411 (NH stretch, amine), 1696 (C=O stretch, conjugated ester) |

| Mass Spec (FAB/NOBA) | Calculated for C₁₁H₁₁N₂O₂S (M+H)⁺: 235.0541, Found: 235.0545 |

Data sourced from Al-Balas Q, et al. (2009).

Synthesis Workflow Diagram

Caption: Hantzsch synthesis for 2-aminothiazole derivatives.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole-4-carboxylate derivatives.

Materials:

-

Appropriate α-halo ketoester (e.g., methyl 2-chloro-3-oxo-3-phenylpropanoate)

-

Thiourea

-

Methanol or Ethanol

-

Reaction vessel (round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolve the α-halo ketoester (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add thiourea (1 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Application Notes: Drug Development Potential

Anticancer Activity: Kinase Inhibition

The 2-aminothiazole core is a key component of several potent protein kinase inhibitors.[1] For instance, the FDA-approved drug Dasatinib, used for treating chronic myeloid leukemia (CML), features this scaffold. The constitutive activity of the BCR-ABL fusion protein is a hallmark of CML.[7] BCR-ABL drives cancer cell proliferation and survival by activating multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[2][3] Derivatives of this compound are designed to act as ATP-competitive inhibitors, binding to the kinase domain of proteins like BCR-ABL and preventing the phosphorylation of their substrates.

BCR-ABL Signaling Pathway and Inhibition

Caption: BCR-ABL activates pro-survival and proliferative pathways.

Antimycobacterial Activity

Tuberculosis remains a major global health threat, and new drugs are needed to combat resistant strains of Mycobacterium tuberculosis. The 2-aminothiazole scaffold has been identified as a promising template for the development of novel anti-tubercular agents.[4][5] Some derivatives have shown potent activity against the H37Rv strain of M. tuberculosis.[4] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, β-ketoacyl-ACP synthase (mtFabH) is a key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis and a potential target for this class of compounds.[8]

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the title compound against a target protein kinase.

Materials:

-

Recombinant human kinase (e.g., ABL, SRC)

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound (test compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Dasatinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well microplates

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer to each well.

-

Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity by quantifying the amount of ADP produced, following the manufacturer's protocol for the ADP-Glo™ assay.

-